7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid
Overview
Description
QCC-374 is a prostanoid agonist that has shown potential for the treatment of pulmonary arterial hypertension. It is a selective agonist for the prostacyclin receptor, which plays a crucial role in vasodilation and inhibition of platelet aggregation .
Preparation Methods
The synthetic routes and reaction conditions for QCC-374 are not extensively detailed in the available literature. it is known that QCC-374 is synthesized through a series of chemical reactions involving the formation of its prostanoid structure. Industrial production methods typically involve optimizing these reactions to achieve high yield and purity .
Chemical Reactions Analysis
QCC-374 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
QCC-374 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the prostacyclin receptor and its role in various chemical processes.
Biology: It is used to investigate the biological pathways involving the prostacyclin receptor and its effects on cellular functions.
Medicine: QCC-374 is being studied as a potential therapeutic agent for pulmonary arterial hypertension due to its vasodilatory effects.
Industry: It is used in the development of new drugs and therapeutic agents targeting the prostacyclin receptor .
Mechanism of Action
QCC-374 exerts its effects by selectively binding to and activating the prostacyclin receptor. This activation leads to a series of molecular events that result in vasodilation and inhibition of platelet aggregation. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway, which plays a key role in mediating the effects of prostacyclin .
Comparison with Similar Compounds
QCC-374 is unique in its selective agonism of the prostacyclin receptor. Similar compounds include other prostanoid agonists such as:
Iloprost: Another prostacyclin analog used for the treatment of pulmonary arterial hypertension.
Treprostinil: A prostacyclin analog with similar therapeutic applications.
Selexipag: A selective prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension. QCC-374 is distinguished by its inhaled formulation, which is expected to improve safety, tolerability, and ease of use compared to other similar drugs
Properties
IUPAC Name |
7-[2,3-bis(4-methylphenyl)-7,8-dihydro-6H-pyrido[2,3-b]pyrazin-5-yl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-20-10-14-22(15-11-20)26-27(23-16-12-21(2)13-17-23)30-28-24(29-26)8-7-19-31(28)18-6-4-3-5-9-25(32)33/h10-17H,3-9,18-19H2,1-2H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBWWXMNUCPFMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=C(C=C4)C)N(CCC3)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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